molecular formula C12H10N2O5 B2815977 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid CAS No. 128043-86-7

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Katalognummer B2815977
CAS-Nummer: 128043-86-7
Molekulargewicht: 262.221
InChI-Schlüssel: HZESXSJIWNIMKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is a compound with the molecular formula C12H10N2O5 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole, the core structure in 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid, is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid are not detailed in the literature, imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors

A series of compounds related to 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid have been synthesized and tested for their ability to inhibit aldose reductase (AR) and aldehyde reductase (ALR). These compounds demonstrated significant inhibitory activity against AR, a key enzyme implicated in the development of diabetic complications, without markedly inhibiting ALR. The high selectivity and potency of these inhibitors make them potential candidates for clinical development to address diabetic complications by preventing the accumulation of sorbitol within cells, which is catalyzed by AR (Ishii et al., 1996), (Kotani et al., 1997).

Synthesis and Fluorescence Properties

2-(5-((3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a compound with structural similarities, was synthesized and characterized for its fluorescence properties. This compound exhibited a strong fluorescent quenching effect on Co2+, indicating its potential application as a selective fluorescent chemical sensor for Co2+ detection in various analytical settings (Li Rui-j, 2013).

Antimicrobial and Anticancer Activity

Related derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies showcase the versatility of 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid analogs in medicinal chemistry, providing a foundation for the development of new therapeutic agents with potential applications in treating infections and cancer (Abd El-Meguid, 2014), (Salahuddin et al., 2014).

Enzyme Inhibition and Molecular Docking Studies

Further investigations into compounds with similar frameworks have focused on their enzyme inhibitory effects, particularly regarding aldose reductase, and their potential as treatment agents for conditions like cataracts in diabetes. Molecular docking studies have helped elucidate the binding interactions of these inhibitors with the enzyme, guiding the design of more potent and selective therapeutic agents (Da Settimo et al., 2001).

Safety and Hazards

While specific safety and hazard information for 2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid is not detailed, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .

Eigenschaften

IUPAC Name

2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c15-9(16)7-14-11(18)10(17)13(12(14)19)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZESXSJIWNIMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyl-2,4,5-trioxoimidazolidin-1-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.